Cas no 73181-55-2 (ethyl 2-(2-{(tert-butoxy)carbonylamino}-1,3-thiazol-4-yl)-2-oxoacetate)
73181-55-2 structure
Product Name:ethyl 2-(2-{(tert-butoxy)carbonylamino}-1,3-thiazol-4-yl)-2-oxoacetate
CAS No:73181-55-2
MF:C12H16N2O5S
MW:300.330842018127
CID:1011818
PubChem ID:21273988
Update Time:2025-04-20
ethyl 2-(2-{(tert-butoxy)carbonylamino}-1,3-thiazol-4-yl)-2-oxoacetate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2-(2-(tert-butoxycarbonylamino)thiazol-4-yl)-2-oxoacetate
- ethyl 2-(2-(tert-butoxycarbonyl)thiazol-4-yl)-2-oxoacetate
- ethyl 2-(2-{(tert-butoxy)carbonylamino}-1,3-thiazol-4-yl)-2-oxoacetate
- ethyl 2-(2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2-oxoacetate
- EN300-12446887
- YLWNLYIMPYOOFI-UHFFFAOYSA-N
- 73181-55-2
- SCHEMBL9529235
- 2-(2-tert.-Butoxycarbonylimino-4-thiazolin-4-yl)-glyoxylic acid ethyl ester
- 4-Thiazoleacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-α-oxo-, ethyl ester
-
- MDL: MFCD11975725
- Inchi: 1S/C12H16N2O5S/c1-5-18-9(16)8(15)7-6-20-10(13-7)14-11(17)19-12(2,3)4/h6H,5H2,1-4H3,(H,13,14,17)
- InChI Key: YLWNLYIMPYOOFI-UHFFFAOYSA-N
- SMILES: S1C=C(C(C(=O)OCC)=O)N=C1NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 300.07799279g/mol
- Monoisotopic Mass: 300.07799279g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 8
- Complexity: 394
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 123Ų
ethyl 2-(2-{(tert-butoxy)carbonylamino}-1,3-thiazol-4-yl)-2-oxoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-12446887-0.05g |
ethyl 2-(2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2-oxoacetate |
73181-55-2 | 0.05g |
$323.0 | 2023-05-24 | ||
| Enamine | EN300-12446887-0.1g |
ethyl 2-(2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2-oxoacetate |
73181-55-2 | 0.1g |
$339.0 | 2023-05-24 | ||
| Enamine | EN300-12446887-0.25g |
ethyl 2-(2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2-oxoacetate |
73181-55-2 | 0.25g |
$354.0 | 2023-05-24 | ||
| Enamine | EN300-12446887-0.5g |
ethyl 2-(2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2-oxoacetate |
73181-55-2 | 0.5g |
$370.0 | 2023-05-24 | ||
| Enamine | EN300-12446887-1.0g |
ethyl 2-(2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2-oxoacetate |
73181-55-2 | 1g |
$385.0 | 2023-05-24 | ||
| Enamine | EN300-12446887-2.5g |
ethyl 2-(2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2-oxoacetate |
73181-55-2 | 2.5g |
$754.0 | 2023-05-24 | ||
| Enamine | EN300-12446887-5.0g |
ethyl 2-(2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2-oxoacetate |
73181-55-2 | 5g |
$1115.0 | 2023-05-24 | ||
| Enamine | EN300-12446887-10.0g |
ethyl 2-(2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2-oxoacetate |
73181-55-2 | 10g |
$1654.0 | 2023-05-24 | ||
| Enamine | EN300-12446887-50mg |
ethyl 2-(2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2-oxoacetate |
73181-55-2 | 50mg |
$323.0 | 2023-10-02 | ||
| Enamine | EN300-12446887-100mg |
ethyl 2-(2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2-oxoacetate |
73181-55-2 | 100mg |
$339.0 | 2023-10-02 |
ethyl 2-(2-{(tert-butoxy)carbonylamino}-1,3-thiazol-4-yl)-2-oxoacetate Related Literature
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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